Tamoxifen Tamoxifen Tamoxifen is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.
Tamoxifen, also known as nolvadex or soltamox, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Tamoxifen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tamoxifen has been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Tamoxifen participates in a number of enzymatic reactions. In particular, Tamoxifen can be converted into alpha-hydroxytamoxifen; which is catalyzed by the enzyme cytochrome P450 3A4. In addition, Tamoxifen can be converted into 4'-hydroxytamoxifen; which is catalyzed by the enzymes cytochrome P450 2D6 and cytochrome P450 2B6. In humans, tamoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway. Tamoxifen is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Tamoxifen is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term tamoxifen therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 10540-29-1
VCID: VC0001202
InChI: InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
SMILES: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Molecular Formula: C26H29NO
Molecular Weight: 371.5 g/mol

Tamoxifen

CAS No.: 10540-29-1

APIs

VCID: VC0001202

Molecular Formula: C26H29NO

Molecular Weight: 371.5 g/mol

Tamoxifen - 10540-29-1

CAS No. 10540-29-1
Product Name Tamoxifen
Molecular Formula C26H29NO
Molecular Weight 371.5 g/mol
IUPAC Name 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Standard InChI InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-
Standard InChIKey NKANXQFJJICGDU-QPLCGJKRSA-N
Isomeric SMILES CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Appearance White crystalline powder
Colorform Crystals from petroleum ether.
Melting Point 97 °C
97.0 °C
96-98 °C
97°C
Physical Description Solid
Description Tamoxifen is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.
Tamoxifen, also known as nolvadex or soltamox, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Tamoxifen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tamoxifen has been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP). Tamoxifen participates in a number of enzymatic reactions. In particular, Tamoxifen can be converted into alpha-hydroxytamoxifen; which is catalyzed by the enzyme cytochrome P450 3A4. In addition, Tamoxifen can be converted into 4'-hydroxytamoxifen; which is catalyzed by the enzymes cytochrome P450 2D6 and cytochrome P450 2B6. In humans, tamoxifen is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway. Tamoxifen is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Tamoxifen is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term tamoxifen therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.
Related CAS 54965-24-1 (citrate)
Solubility In water, 16.7 mg/L at 25 °C (est)
1.02e-03 g/L
2.6 [ug/mL]
Synonyms Citrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium
Vapor Pressure 3.46X10-8 mm Hg at 25 °C (est)
Reference 1. Early Breast Cancer Trialists' Collaborative Group. Tamoxifen for early breast cancer: an overview of the randomised trials. The Lancet. 1998 May 16;351(9114):1451-67.

2. Partridge AH, Wang PS, Winer EP, Avorn J. Nonadherence to adjuvant tamoxifen therapy in women with primary breast cancer. Journal of Clinical Oncology. 2003 Feb 15;21(4):602-6.

3. Stearns V, Johnson MD, Rae JM, Morocho A, Novielli A, Bhargava P, Hayes DF, Desta Z, Flockhart DA. Active tamoxifen metabolite plasma concentrations after coadministration of tamoxifen and the selective serotonin reuptake inhibitor paroxetine. Journal of the National Cancer Institute. 2003 Dec 3;95(23):1758-64.
PubChem Compound 2733526
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator